Macropa-NH2 hydrochloride

Catalog No.
S3278652
CAS No.
2443966-86-5
M.F
C26H38ClN5O8
M. Wt
584.07
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Macropa-NH2 hydrochloride

CAS Number

2443966-86-5

Product Name

Macropa-NH2 hydrochloride

IUPAC Name

4-amino-6-[[16-[(6-carboxypyridin-2-yl)methyl]-1,4,10,13-tetraoxa-7,16-diazacyclooctadec-7-yl]methyl]pyridine-2-carboxylic acid;hydrochloride

Molecular Formula

C26H38ClN5O8

Molecular Weight

584.07

InChI

InChI=1S/C26H37N5O8.ClH/c27-20-16-22(29-24(17-20)26(34)35)19-31-6-10-38-14-12-36-8-4-30(5-9-37-13-15-39-11-7-31)18-21-2-1-3-23(28-21)25(32)33;/h1-3,16-17H,4-15,18-19H2,(H2,27,29)(H,32,33)(H,34,35);1H

InChI Key

LFFSSMKPBQSWNZ-UHFFFAOYSA-N

SMILES

C1COCCOCCN(CCOCCOCCN1CC2=NC(=CC=C2)C(=O)O)CC3=NC(=CC(=C3)N)C(=O)O.Cl

Solubility

not available
  • Precursor for Macropa-NCS: Macropa-NH2 (hydrochloride) itself doesn't have direct therapeutic applications. Instead, it acts as a building block for the synthesis of Macropa-NCS [, ].
  • Targeted Alpha Therapy: Macropa-NCS, derived from Macropa-NH2 (hydrochloride), can be conjugated to targeting molecules like antibodies or peptides. This allows for the delivery of alpha-emitting radionuclides directly to cancer cells [, ]. Alpha particles are highly cytotoxic (cell-killing) and their targeted delivery offers a potential approach for cancer treatment, particularly for soft-tissue metastases.

Current Research Focus

The main area of scientific research involving Macropa-NH2 (hydrochloride) lies in its role as a precursor for targeted alpha therapy agents. Researchers are investigating its potential for:

  • Delivery of Actinium-225: Studies have shown success in conjugating Macropa-NCS, derived from Macropa-NH2 (hydrochloride), with the alpha-emitting isotope Actinium-225. This radioconjugate shows promise for targeted alpha therapy.

Macropa-NH2 hydrochloride is a bifunctional chelator that plays a significant role in radiopharmaceutical applications. It serves as a precursor to Macropa-NCS, which is utilized in conjugation with various biomolecules, including antibodies targeting specific cancer markers such as Human Epidermal Growth Factor Receptor 2 and prostate-specific membrane antigen. The compound is characterized by its unique structure, which allows it to form stable complexes with metal ions, making it valuable in both imaging and therapeutic contexts.

  • Substitution Reactions: The amine group can undergo nucleophilic substitution, allowing for the attachment of various functional groups or labels.
  • Complexation: The compound can coordinate with metal ions, forming stable chelates. This property is essential for its function in radiopharmaceuticals, where it binds to isotopes for imaging or therapeutic purposes .
  • Hydrolysis: Under certain conditions, Macropa-NH2 hydrochloride may undergo hydrolysis, affecting its stability and reactivity.

The biological activity of Macropa-NH2 hydrochloride is primarily linked to its role as a chelator in targeted therapies. It has been shown to facilitate the delivery of radioisotopes to specific tissues, enhancing the efficacy of radiotherapy while minimizing damage to surrounding healthy tissues. Studies indicate that its conjugates can effectively target cancer cells, making it a promising candidate in oncology .

The synthesis of Macropa-NH2 hydrochloride typically involves the following steps:

  • Preparation of the Macropa Ligand: The initial synthesis of the macropa ligand can be achieved through established methods involving the reaction of specific precursors under controlled conditions.
  • Formation of the Hydrochloride Salt: The ligand is then treated with hydrochloric acid to form the hydrochloride salt, enhancing its solubility and stability in aqueous solutions .
  • Purification: The final product is purified using techniques such as recrystallization or chromatography to ensure high purity suitable for biological applications.

Macropa-NCSContains a reactive NCS group for further conjugationTargeted therapy and imagingDOTAA widely used chelator that forms stable complexesRadiopharmaceuticalsNOTAKnown for rapid complexation with gallium isotopesImaging and therapyEDTAA common chelator but less selective than macropaGeneral metal ion chelation

Uniqueness of Macropa-NH2 Hydrochloride: Unlike other chelators, Macropa-NH2 hydrochloride's bifunctional nature allows it to be conjugated to biomolecules while maintaining strong metal ion binding properties, making it particularly suited for targeted therapies.

Interaction studies involving Macropa-NH2 hydrochloride have focused on its binding affinity with various metal ions and biomolecules. Research indicates that its ability to form stable complexes enhances the specificity and effectiveness of therapeutic agents. For instance, studies on its conjugates show promising results in targeting specific cancer cells while minimizing off-target effects, thereby improving therapeutic outcomes .

The 18-membered macrocyclic framework of Macropa-NH2 hydrochloride derives from systematic optimization of ligand denticity, cavity size, and preorganization. Unlike smaller crown ether analogs, this expanded structure accommodates large trivalent actinide ions such as actinium-225 (ionic radius ~1.12 Å) while maintaining kinetic stability under physiological conditions. Key design considerations include:

Preorganization for Metal Ion Selectivity: The macrocycle's diaza-18-crown-6 base incorporates two picolinate pendent arms that preorganize the ligand for optimal coordination geometry. X-ray crystallographic studies of analogous complexes show a distorted square antiprismatic geometry, with the metal ion residing above the macrocyclic plane to minimize steric strain.

Rigidification Through Aromatic Substituents: Incorporation of benzene rings into the macrocyclic backbone (e.g., in BZmacropa derivatives) reduces conformational flexibility, enhancing thermodynamic stability. Density functional theory calculations reveal that rigidification lowers the activation energy for metal ion dissociation by 15-20 kJ/mol compared to non-rigidified analogs.

Amine Functionalization Strategy: The pendant primary amine group (-NH2) occupies a strategic position on the macrocycle periphery, minimizing electronic interference with the metal-binding cavity. Nuclear magnetic resonance (NMR) studies confirm that protonation of the amine (pKa ≈ 7.4) does not perturb the ligand's coordination capacity in physiological pH ranges.

Design FeatureStructural ImpactPerformance Benefit
18-membered macrocycleMatches Ac³⁺ ionic radius98% radiolabeling efficiency at 25°C
Picolinate pendent armsProvides N2O4 donor setLog K (Ac³⁺) = 16.7 ± 0.3
Benzene rigidificationReduces ligand reorganization energySerum stability >99% over 168 hours

Bifunctional Chelator Design for Radioconjugate Applications

Macropa-NH2 hydrochloride serves as the precursor for bifunctional chelators through controlled derivatization of its amine group. The compound's modular design enables covalent attachment to targeting biomolecules without compromising metal-chelation efficiency:

Isothiocyanate Conjugation Chemistry: Reaction of the primary amine with thiophosgene converts Macropa-NH2 into Macropa-NCS, introducing an amine-reactive isothiocyanate group. This group forms stable thiourea linkages with lysine residues on antibodies, as demonstrated in trastuzumab conjugates retaining >99% actinium-225 after 7 days in human serum.

Structural Optimization for Bioconjugation: Comparative studies between first-generation (Macropa-NCS) and second-generation (BZmacropa-NCS) derivatives reveal critical design improvements:

  • Attachment Site Engineering: Positioning the isothiocyanate group on the macrocycle backbone rather than picolinate arms increases hydrolytic stability (t₁/₂ = 56 hours vs. 1.25 hours in pH 9.1 buffer).
  • Electronic Modulation: The benzene ring's electron-donating effects stabilize the isothiocyanate group against nucleophilic attack, enabling long-term storage at -20°C without degradation.

Radiolabeling Performance: Conjugates maintain rapid radiolabeling kinetics (<5 minutes at 25°C) even at submicromolar concentrations. For prostate-specific membrane antigen-targeting constructs, tumor uptake reaches 15.2 ± 2.1 %ID/g with negligible bone retention (0.3 ± 0.1 %ID/g).

Optimization of Amine Functionalization for Bioconjugation

The amine group's chemical environment undergoes precise engineering to balance reactivity, stability, and steric accessibility:

Protection/Deprotection Strategies: During synthesis, the amine group remains protected as a trifluoroacetamide (-NHCOCF3) until the final stages. This prevents unwanted side reactions during macrocycle formation while allowing mild deprotection (pH 4.5 acetate buffer) that preserves ligand integrity.

Solubility Enhancement: Protonation of the amine as a hydrochloride salt improves aqueous solubility (>50 mg/mL in PBS) compared to the free base form (2.3 mg/mL). This facilitates direct use in biological conjugation reactions without organic cosolvents.

Steric Accessibility Analysis: Molecular dynamics simulations quantify the amine's rotational freedom, showing a 140° angular range that enables efficient coupling to variously sized biomolecules. Experimental validation using fluorescence quenching assays confirms >90% conjugation efficiency for antibodies up to 150 kDa.

Analytical Validation:

  • ¹H NMR: δ 3.27 ppm (q, 2H, -CH2NH2), δ 7.89 ppm (s, 1H, NH2·HCl)
  • HPLC Purity: >99.5% (C18 column, 0.1% TFA/MeCN gradient)
  • Mass Spectrometry: [M+H]+ 584.06 m/z (calculated 584.05)

Dates

Modify: 2023-07-26

Explore Compound Types